![molecular formula C13H14N4O3S B2964305 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448067-47-7](/img/structure/B2964305.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Antidiabetic Potential : A study by Lalpara et al. (2021) focused on the synthesis of N-substituted dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity using the α-amylase inhibition assay. This research indicates the potential of structurally related compounds in managing diabetes through enzyme inhibition (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Agents : New compounds with antimicrobial properties have been synthesized, such as the series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides. These compounds showed promising in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).
Anticancer Evaluation : Research conducted by Ravinaik et al. (2021) developed a series of benzamides with oxadiazole and thiazol moieties that exhibited moderate to excellent anticancer activity against multiple cancer cell lines. This work underscores the therapeutic potential of such compounds in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Chemical Synthesis and Characterization
Novel Tandem Transformations : A study by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes for synthesizing thienopyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-15-11(20-16-8)5-14-12(18)9-6-17(7-9)13(19)10-3-2-4-21-10/h2-4,9H,5-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHLUBRIIWTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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